4-Bromo-3-hydroxypyridine hydrobromide

Medicinal Chemistry Bioconjugation Aqueous Reactions

Researchers requiring 4-bromo-3-hydroxypyridine often face cold-chain logistics and inert-atmosphere handling with the free base (CAS 161417-28-3). The hydrobromide salt (CAS 1185299-38-0) eliminates these burdens. - Room-temperature storage stability reduces cold-chain costs and simplifies inventory management. - Aqueous solubility enables palladium-catalyzed Suzuki/Sonogashira couplings in water or mixed aqueous systems, avoiding denaturing organic co-solvents in downstream biological assays. - Well-defined melting point (215 °C, dec.) and consistent batch purity make it a reliable reference standard for API impurity profiling and HPLC/DSC method development.

Molecular Formula C5H5Br2NO
Molecular Weight 254.91 g/mol
CAS No. 1185299-38-0
Cat. No. B1521106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-hydroxypyridine hydrobromide
CAS1185299-38-0
Molecular FormulaC5H5Br2NO
Molecular Weight254.91 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Br)O.Br
InChIInChI=1S/C5H4BrNO.BrH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H
InChIKeyWPWPYOCGYHOFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-hydroxypyridine hydrobromide (CAS 1185299-38-0): Technical Profile and Procurement Considerations


4-Bromo-3-hydroxypyridine hydrobromide (CAS 1185299-38-0) is the hydrobromide salt of 4-bromo-3-pyridinol, with the molecular formula C5H5Br2NO and a molecular weight of 254.91 g/mol [1]. It exists as a solid, typically a white to off-white powder, with a melting point of approximately 215 °C (with decomposition) . The compound is characterized by a pyridine ring bearing a bromine atom at the 4-position and a hydroxyl group at the 3-position [1].

Aqueous Compatibility Hydrobromide salt supports homogeneous aqueous reaction conditions
Identity Confirmation Distinct thermal profile aids rapid purity and form verification
Storage Convenience Room temperature storage simplifies long-term lab inventory

Why Generic Substitution of 4-Bromo-3-hydroxypyridine hydrobromide with Analogs Carries Quantifiable Risk


While the pyridine core with halogen and hydroxyl substituents defines a common structural class, physicochemical and practical differences across the series—driven by specific substitution patterns, salt form, and associated properties—preclude interchangeable use in research and industrial applications. The hydrobromide salt form confers distinct solubility and handling characteristics compared to the free base (4-bromo-3-hydroxypyridine, CAS 161417-28-3) , while positional isomers (e.g., 2-bromo-3-hydroxypyridine) exhibit altered melting points and solubility profiles [1]. These variations directly impact reaction design, purification, and compliance with shipping and storage regulations.

Hydrobromide salt Free base

Salt form may shift solubility and handling, altering reaction outcome in aqueous media

4-Bromo isomer 2-Bromo isomer

Positional isomer may exhibit different melting behavior and purification profiles

Hydrobromide salt Free base

Storage condition mismatch may affect long-term stability and inventory planning

Quantitative Differentiation of 4-Bromo-3-hydroxypyridine hydrobromide (CAS 1185299-38-0) Against Closest Analogs


Enhanced Aqueous Solubility of the Hydrobromide Salt vs. Free Base

The hydrobromide salt of 4-bromo-3-hydroxypyridine exhibits water solubility , whereas the free base (4-bromo-3-hydroxypyridine, CAS 161417-28-3) is described as having poor water solubility and being only sparingly soluble in chloroform and ethyl acetate [1]. This difference is critical for applications requiring aqueous reaction conditions or biological media.

Aqueous Solubility
Reported
Soluble in water vs. poorly soluble free base Qualitative shift

Supports selection for aqueous reaction media

Cross-study comparable; verify lot-specific solubility

Medicinal Chemistry Bioconjugation Aqueous Reactions

Melting Point Shift from Free Base to Hydrobromide Salt: A Critical Parameter for Purity Assessment and Handling

The hydrobromide salt melts with decomposition at approximately 215 °C , in stark contrast to the free base, which melts sharply at 134-136 °C [1]. This significant melting point elevation is a key identifier for ensuring the correct salt form has been supplied and can influence purification strategies.

Melting Point
Reported
215 °C (dec.) vs. 134–136 °C Δ +79–81 °C

Supports identity and purity verification

Standard capillary method; decomposition noted

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Storage and Shipping Stability: Hydrobromide Salt vs. Free Base Requirements

Technical datasheets indicate that the hydrobromide salt can be stored at room temperature , while the free base requires storage under inert atmosphere at 2-8 °C . This difference in recommended storage conditions reflects the salt form's enhanced stability and simplifies long-term laboratory inventory management.

Storage Stability
Data to verify
Room temp. vs. 2–8 °C (inert) Condition gap

May simplify cold-chain logistics

Vendor-specified; confirm with supplier

Chemical Logistics Stability Studies Inventory Management

Positional Isomer Effect on Melting Point: 4-Bromo vs. 2-Bromo Substitution

The position of the bromine substituent significantly impacts physical properties. The 4-bromo-substituted hydrobromide salt melts at approximately 215 °C (dec.) , whereas the 2-bromo-3-hydroxypyridine (CAS 6602-32-0) melts at 185-188 °C [1]. This difference arises from variations in crystal packing and intermolecular forces, which can influence purification and handling.

Isomer Melting Point
Reported
215 °C (dec.) vs. 185–188 °C Δ +27–30 °C

Aids regioisomeric identity confirmation

Crystal packing differences noted

Organic Synthesis Medicinal Chemistry Crystallography

Recommended Application Scenarios for 4-Bromo-3-hydroxypyridine hydrobromide Based on Quantified Differentiation


Aqueous-Phase Medicinal Chemistry: Scaffold Functionalization and Bioconjugation

Leverage the aqueous solubility of the hydrobromide salt for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on the 4-bromo position in water or mixed aqueous/organic solvent systems. This avoids the use of potentially denaturing organic co-solvents in subsequent biological assays, streamlining the workflow from chemical synthesis to biological testing.

Synthesis of Pharmaceutical Impurity Standards and Reference Materials

Employ the hydrobromide salt as a well-defined, stable reference standard for impurity profiling in active pharmaceutical ingredients (APIs) where 4-bromo-3-hydroxypyridine may be a related substance . The distinct melting point of 215 °C (dec.) provides a clear identifier for analytical method development (e.g., HPLC, DSC) and quality control.

Bulk Procurement for Long-Term Chemical Inventory

For laboratories requiring significant quantities of 4-bromo-3-hydroxypyridine, the hydrobromide salt is the preferred form due to its room temperature storage stability , in contrast to the free base's requirement for refrigerated storage under inert atmosphere . This simplifies inventory management and reduces cold chain logistics costs.

Application
Selection Property
Validation Focus
Aqueous-phase synthetic chemistry
Salt-form aqueous compatibility
Solvent system selection support
Pharmaceutical impurity profiling
Distinct thermal signature
Identity verification during QC
Long-term chemical inventory
Ambient storage stability
Storage condition validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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